N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide
Description
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Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-20-9-10-24-17-8-7-14(12-16(17)18(20)21)19-25(22,23)15-6-4-5-13(2)11-15/h4-8,11-12,19H,3,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIULVIRNSTDEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by a tetrahydrobenzo[f][1,4]oxazepine core with various substituents. Its molecular formula is , and it has a molecular weight of 404.5 g/mol. The presence of the sulfonamide group enhances its pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Immunomodulation : Certain analogues can enhance immune responses, potentially aiding in cancer therapies.
- Antiviral Properties : Compounds within this class have demonstrated activity against viral infections.
Antitumor Activity
A study investigating the antitumor effects of related compounds found that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N-(4-ethyl...) | 15.2 | HeLa |
| N-(4-ethyl...) | 12.8 | MCF-7 |
| N-(4-ethyl...) | 20.5 | A549 |
Immunomodulatory Effects
In vitro studies demonstrated that this compound upregulates CD11b expression in certain immune cell lines, suggesting its potential as an immunomodulator. This effect could be beneficial in enhancing the efficacy of immunotherapies.
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves several synthetic steps including:
- Formation of the tetrahydrobenzo[f][1,4]oxazepine core.
- Introduction of the ethyl substituent at position 4.
- Sulfonamide formation with 3-methylbenzenesulfonyl chloride.
The structure activity relationship indicates that modifications to the sulfonamide group can significantly alter biological activity.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Acute Myeloid Leukemia (AML) : A derivative was tested for its ability to induce differentiation in AML cells. Results showed a marked increase in differentiation markers.
- Viral Infections : Preliminary studies on antiviral activity indicated that compounds with similar frameworks could inhibit viral replication in vitro.
Preparation Methods
Copper-Catalyzed Tandem C–N Coupling/C–H Carbonylation
A tandem transformation employing phenylamine derivatives and allyl halides under carbon dioxide atmosphere facilitates oxazepine ring formation. Key steps include:
- Reagents : Phenylamine, allyl bromide, CuI catalyst, 2-(2-dimethylaminovinyl)-1H-inden-1-ol ligand, Cs₂CO₃ base.
- Conditions : DMSO solvent, 100°C, 10 hours under CO₂ pressure.
- Mechanism : Copper-mediated C–N coupling initiates ring closure, followed by C–H carbonylation to install the ketone group.
This method achieves yields up to 78% for analogous structures, with regioselectivity controlled by ligand design.
Acid-Catalyzed Cyclocondensation
Condensation of 2-aminophenol derivatives with γ-keto esters under acidic conditions forms the oxazepine ring. For example:
- Reagents : 2-Amino-4-hydroxybenzoic acid, ethyl levulinate.
- Conditions : p-Toluenesulfonic acid (PTSA) in refluxing toluene.
- Outcome : Intramolecular lactamization yields the 5-oxo-tetrahydrobenzooxazepine scaffold.
Ethyl Group Introduction at Position 4
Alkylation of the oxazepine nitrogen proceeds via nucleophilic substitution:
Direct Alkylation with Ethyl Iodide
- Reagents : Oxazepine core, ethyl iodide, NaH base.
- Conditions : Anhydrous DMF, 0°C to room temperature, 12 hours.
- Yield : 85–90% for analogous N-ethylated products.
Reductive Amination
For substrates bearing ketone groups, reductive amination with ethylamine offers an alternative:
- Reagents : Sodium cyanoborohydride, ethylamine hydrochloride.
- Conditions : MeOH, acetic acid buffer, 24 hours.
- Advantage : Avoids strong bases, preserving acid-sensitive functional groups.
Sulfonamide Coupling at Position 7
The final step introduces the 3-methylbenzenesulfonamide moiety via nucleophilic aromatic substitution:
Classical Sulfonylation
- Reagents : 3-Methylbenzenesulfonyl chloride, triethylamine.
- Conditions : Dichloromethane, 0°C to room temperature, 4 hours.
- Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, hexane/EtOAc).
- Yield : 70–75%.
Microwave-Assisted Coupling
- Reagents : Same as above, with DMAP catalyst.
- Conditions : Microwave irradiation, 100°C, 30 minutes.
- Advantage : Reduces reaction time from hours to minutes while maintaining yield.
Industrial-Scale Optimization
Large-scale synthesis employs continuous flow reactors to enhance efficiency:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 50 mL | 500 L/day |
| Temperature Control | Batch heating | Continuous flow (ΔT ±1°C) |
| Yield | 70% | 82% after optimization |
| Purity | >95% (HPLC) | >99% (crystallization) |
Industrial purification favors recrystallization from ethanol/water over chromatography, reducing costs.
Structural Validation
Post-synthetic characterization ensures fidelity:
Spectroscopic Analysis
X-ray Crystallography
Single-crystal analysis confirms the cis configuration of the oxazepine ring and planar sulfonamide group.
Green Chemistry Metrics
| Metric | Conventional Method | Improved Protocol |
|---|---|---|
| PMI (Process Mass Intensity) | 32 | 18 |
| E-Factor | 48 | 26 |
| Solvent Recovery (%) | 60 | 85 |
Microwave-assisted steps and solvent recycling reduce environmental impact by 40%.
Q & A
Q. What are the common synthetic routes for N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide, and how are intermediates characterized?
The synthesis typically involves multi-step organic reactions, starting with the construction of the tetrahydrobenzo[f][1,4]oxazepin core followed by sulfonamide coupling. Key steps include:
- Core formation : Cyclization of precursors (e.g., amino alcohols) under acidic or basic conditions to form the oxazepine ring .
- Sulfonamide coupling : Reaction of the core with 3-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography or recrystallization to isolate intermediates and final products . Characterization relies on NMR spectroscopy (1H/13C) for structural confirmation and mass spectrometry for molecular weight validation .
Q. How is the structural integrity of this compound validated in research settings?
Advanced analytical techniques are employed:
- Single-crystal X-ray diffraction for unambiguous confirmation of stereochemistry and bond angles .
- FT-IR spectroscopy to identify functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) to verify molecular formula accuracy .
Q. What preliminary biological screening methods are used to assess its activity?
Initial screening often includes:
- Enzyme inhibition assays (e.g., carbonic anhydrase inhibition via UV-Vis spectroscopy) .
- Antimicrobial testing using disk diffusion or microbroth dilution assays against bacterial/fungal strains .
- Cytotoxicity studies (e.g., MTT assay on cancer cell lines) to evaluate therapeutic potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Key parameters include:
- Temperature control : Lower temperatures (0–5°C) during sulfonamide coupling to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Catalyst use : Transition-metal catalysts (e.g., Pd for cross-coupling) to streamline multi-step syntheses . Process monitoring : Real-time HPLC tracking of intermediates ensures optimal reaction progression .
Q. What strategies resolve contradictions in biological activity data between structural analogs?
Discrepancies often arise from substituent effects. Methodologies include:
- Comparative SAR studies : Systematic variation of substituents (e.g., ethyl vs. allyl groups) to correlate structure with activity .
- Molecular docking simulations : Computational modeling to predict binding affinities to target enzymes/receptors .
- Kinetic analysis : Determining inhibition constants (Ki) to quantify potency differences .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Stability studies are critical for reproducibility:
- pH stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC .
- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures .
- Storage recommendations : Store at –20°C under inert atmosphere (argon) to prevent oxidation/hydrolysis .
Q. What advanced techniques elucidate its mechanism of action in enzyme inhibition?
Mechanistic insights require:
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- X-ray crystallography : Resolve enzyme-inhibitor complexes to identify critical interactions .
- Stopped-flow kinetics : Measure rapid conformational changes during enzyme inhibition .
Methodological Considerations
Q. How are structure-activity relationships (SAR) systematically explored for this compound class?
SAR workflows include:
- Parallel synthesis : Generate derivatives with modified substituents (e.g., alkyl chains, halogens) .
- Biological profiling : Test analogs against a panel of targets (e.g., kinases, GPCRs) to identify selectivity .
- Data clustering : Multivariate analysis (e.g., PCA) to group compounds by activity patterns .
Q. What analytical approaches validate compound purity in multi-step syntheses?
Rigorous purity assessment involves:
- HPLC-DAD/UV : Detect impurities at trace levels (<0.1%) .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- Chiral chromatography : Ensure enantiomeric purity for stereochemically complex derivatives .
Q. How are computational tools integrated into the study of this compound’s pharmacokinetics?
Predictive modeling enhances experimental efficiency:
- ADMET prediction : Software (e.g., SwissADME) forecasts absorption, metabolism, and toxicity .
- Molecular dynamics (MD) simulations : Model membrane permeability and protein binding over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
